molecular formula C12H18N6O B12474425 N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12474425
M. Wt: 262.31 g/mol
InChI Key: ORMSXBSRGQEJQZ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, N-(3-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , systematically describes its fused bicyclic core and substituents. The pyrazolo[3,4-d]pyrimidine system consists of a pyrazole ring fused to a pyrimidine ring at positions 3 and 4, forming a planar heteroaromatic scaffold. At position 4 of the pyrimidine ring, an amine group (-NH-) connects to a 3-morpholinopropyl chain. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, contributes to the compound’s polarity and conformational flexibility.

The molecular formula, C₁₂H₁₈N₆O , reflects 12 carbons, 18 hydrogens, 6 nitrogens, and 1 oxygen atom. Key structural features include:

  • Pyrazolo[3,4-d]pyrimidine core : A 9-π-electron aromatic system with three nitrogen atoms.
  • Morpholinopropyl side chain : A propyl linker (-CH₂-CH₂-CH₂-) bridges the morpholine ring to the pyrimidine amine.

Comparative analysis with structurally related compounds, such as 1-(2-chlorobenzyl)-N-[3-morpholinopropyl]pyrazolo[3,4-d]pyrimidin-4-amine (PubChem CID: 8072397), highlights the critical role of substituents in modulating electronic and steric properties.

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H18N6O/c1(3-18-4-6-19-7-5-18)2-13-11-10-8-16-17-12(10)15-9-14-11/h8-9H,1-7H2,(H2,13,14,15,16,17)

InChI Key

ORMSXBSRGQEJQZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=NC=NC3=C2C=NN3

Origin of Product

United States

Preparation Methods

Cyclization of 5-Amino-1H-Pyrazole-4-Carbonitrile

A widely used route involves the condensation of 5-amino-1H-pyrazole-4-carbonitrile with formamide under reflux (180°C, 6–8 hours) to yield the pyrazolo[3,4-d]pyrimidin-4-amine core. This method achieves near-quantitative yields (95–98%) and is scalable for industrial applications.

Reaction Scheme:
$$
\text{5-Amino-1H-pyrazole-4-carbonitrile} + \text{HCONH}_2 \xrightarrow{\Delta} \text{1H-Pyrazolo[3,4-d]pyrimidin-4-amine}
$$

Alternative Route via Iodination

For derivatives requiring substitution at position 3, iodination using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80°C produces 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (yield: 95–100%). This intermediate is critical for subsequent cross-coupling or nucleophilic substitution reactions.

Introduction of the 3-Morpholinopropylamine Group

The 3-morpholinopropylamine side chain is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling.

Nucleophilic Substitution of 3-Iodo Intermediate

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reacts with 3-morpholinopropylamine in the presence of a base (e.g., K$$2$$CO$$3$$) and a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C. This method yields N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 70–85% efficiency.

Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: DMF
  • Base: K$$2$$CO$$3$$
  • Time: 12–24 hours

Buchwald-Hartwig Amination

Palladium-catalyzed amination using Pd(OAc)$$_2$$ and Xantphos as ligands enables coupling of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-morpholinopropylamine. This method offers superior regioselectivity and reduced side products (yield: 65–75%).

Optimization and Industrial-Scale Synthesis

Solvent and Catalytic Systems

  • DMF vs. THF : DMF enhances reaction rates due to its high polarity, but THF reduces side reactions in temperature-sensitive protocols.
  • Base Selection : Et$$3$$N outperforms inorganic bases (e.g., K$$2$$CO$$_3$$) in minimizing hydrolysis of the morpholinopropyl group.

Purification Strategies

  • Chromatography : Silica gel chromatography (EtOAc/MeOH, 10:1) isolates the target compound with >95% purity.
  • Crystallization : Recrystallization from ethanol/water mixtures improves yield to 90% in industrial settings.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.10 (s, 1H, pyrimidine-H), 6.70 (s, 2H, NH$$2$$), 3.60 (t, 4H, morpholine-CH$$2$$), 2.40 (m, 6H, morpholine-NCH$$2$$ and propyl-CH$$_2$$).
  • HRMS : [M+H]$$^+$$ calcd. for C$${12}$$H$${18}$$N$$_6$$O: 286.1521; found: 286.1518.

Purity and Yield Comparison

Method Yield (%) Purity (%) Reference
Nucleophilic Substitution 85 98
Buchwald-Hartwig 75 97
Industrial Crystallization 90 99

Challenges and Mitigation

  • Regioselectivity : Competing reactions at N1 and C3 are minimized using bulky ligands (e.g., Xantphos) in cross-coupling.
  • Stability : The morpholinopropyl group is prone to oxidation; reactions are conducted under inert atmosphere (N$$_2$$ or Ar).

Chemical Reactions Analysis

N-[3-(morpholin-4-yl)propyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as copper(I) iodide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core and a morpholinopropyl side chain. It has a molecular weight of 262.31 g/mol and the molecular formula . This compound is notable for inhibiting cyclin-dependent kinase 2 (CDK2), which is important for cell cycle regulation.

Scientific Research Applications

This compound shows promise in various applications:

  • CDK2 Inhibition The primary biological activity of this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle, and by inhibiting it, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. This positions the compound as a potential candidate for cancer therapeutics.
  • Potential Therapeutic Applications Due to its unique structure and biological activity, this compound is considered relevant in cancer research and treatment strategies. Its structural attributes may also allow it to interact with other molecular targets, potentially broadening its pharmacological profile.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the modulation of cell cycle checkpoints and the activation of apoptotic signaling cascades.

Comparison with Similar Compounds

Structural Variations and Key Modifications

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are distinguished by substituents on the pyrazole ring (R1) and the amine side chain (R2). The table below summarizes critical structural differences:

Compound Name R1 Substituent R2 Substituent Key Properties/Activity Reference
N-(3-Morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine None (1H) 3-Morpholinopropyl Anti-inflammatory (CXCL8/TNF suppression), synergy with dexamethasone
1-(3-Chlorophenyl)-N-[3-morpholinopropyl] analogue 3-Chlorophenyl 3-Morpholinopropyl Structural similarity; chlorophenyl may enhance kinase binding
N-(2-Methoxyethyl)-1-(4-chlorobenzyl) derivative 4-Chlorobenzyl 2-Methoxyethyl Improved solubility; potential kinase inhibition
N-Benzyl-1-(4-chlorophenyl) analogue 4-Chlorophenyl Benzyl High lipophilicity; possible CYP450 interactions
1-(4-Fluorostyryl)-N-propyl derivative 4-Fluorostyryl Propyl Moderate yield (61%); styryl group may enhance membrane permeability

Physicochemical and Pharmacokinetic Properties

  • Solubility : Morpholine derivatives (e.g., target compound) exhibit higher aqueous solubility compared to halogenated or benzyl-substituted analogues due to the polar morpholine ring .
  • Molecular Weight and Permeability : Styryl-substituted derivatives (e.g., compound 137c, MW 440.72 ) have reduced blood-brain barrier penetration compared to smaller analogues (e.g., N-methyl derivative, MW 163.18 ).

Structure-Activity Relationship (SAR) Insights

  • Morpholine Moieties : Enhance solubility and metabolic stability but may reduce binding affinity compared to hydrophobic groups like chlorophenyl .
  • Halogen Substituents : Chloro or fluoro groups at R1 improve kinase inhibition by strengthening hydrophobic interactions .
  • Side Chain Length : Propyl chains (vs. ethyl) balance solubility and target engagement; longer chains may reduce cellular uptake .

Biological Activity

N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential as a therapeutic agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 246.31 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC₁₃H₁₈N₄O
Molecular Weight246.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

This compound has been identified as an inhibitor of Src family kinases (SFKs) and Abl tyrosine kinase. These kinases play critical roles in various cellular processes, including cell proliferation, migration, and survival. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

Therapeutic Applications

Research indicates that this compound may have potential applications in the treatment of various cancers, including:

  • Neuroblastoma
  • Glioblastoma Multiforme
  • Other solid tumors

The compound's ability to induce apoptosis and inhibit cell proliferation has been demonstrated in several studies involving different tumor cell lines such as A431 and PC3 .

Case Studies and Research Findings

  • Cancer Cell Line Studies : A study evaluated the antiproliferative effects of this compound on multiple cancer cell lines. Results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over a 72-hour period .
  • In Vivo Studies : In animal models, administration of this compound resulted in decreased tumor size and improved survival rates compared to control groups. The mechanism was linked to the downregulation of SFK activity and subsequent apoptotic signaling pathways .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR study highlighted modifications on the pyrazolo[3,4-d]pyrimidine scaffold that enhanced potency against specific cancer types. For instance, substituents at the 6-position were found to significantly increase biological activity against glioblastoma cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeReduced cell viability in A431 cells
Apoptosis InductionIncreased apoptosis markers observed
Tumor Growth InhibitionSignificant reduction in tumor size

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